molecular formula C26H21BrN4 B14377337 3-(4-Bromophenyl)-1,4,6-triphenyl-1,2,3,4-tetrahydro-1,2,4,5-tetrazine CAS No. 88235-99-8

3-(4-Bromophenyl)-1,4,6-triphenyl-1,2,3,4-tetrahydro-1,2,4,5-tetrazine

Cat. No.: B14377337
CAS No.: 88235-99-8
M. Wt: 469.4 g/mol
InChI Key: HNECOPONWFPCSA-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-1,4,6-triphenyl-1,2,3,4-tetrahydro-1,2,4,5-tetrazine is a complex organic compound characterized by its unique structure, which includes a bromophenyl group and multiple phenyl groups attached to a tetrahydro-tetrazine ring

Preparation Methods

The synthesis of 3-(4-Bromophenyl)-1,4,6-triphenyl-1,2,3,4-tetrahydro-1,2,4,5-tetrazine typically involves multi-step organic reactions. One common method includes the use of Suzuki-Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds. The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like ethanol or water.

Chemical Reactions Analysis

3-(4-Bromophenyl)-1,4,6-triphenyl-1,2,3,4-tetrahydro-1,2,4,5-tetrazine can undergo various chemical reactions, including:

Scientific Research Applications

3-(4-Bromophenyl)-1,4,6-triphenyl-1,2,3,4-tetrahydro-1,2,4,5-tetrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-1,4,6-triphenyl-1,2,3,4-tetrahydro-1,2,4,5-tetrazine involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit acetylcholinesterase, affecting neurotransmission . The exact pathways and molecular targets depend on the specific derivatives and their applications.

Comparison with Similar Compounds

3-(4-Bromophenyl)-1,4,6-triphenyl-1,2,3,4-tetrahydro-1,2,4,5-tetrazine can be compared with other similar compounds, such as:

Each of these compounds has unique properties and applications, making this compound a valuable addition to the family of heterocyclic compounds.

Properties

CAS No.

88235-99-8

Molecular Formula

C26H21BrN4

Molecular Weight

469.4 g/mol

IUPAC Name

6-(4-bromophenyl)-2,3,5-triphenyl-1,6-dihydro-1,2,4,5-tetrazine

InChI

InChI=1S/C26H21BrN4/c27-22-18-16-21(17-19-22)26-29-30(23-12-6-2-7-13-23)25(20-10-4-1-5-11-20)28-31(26)24-14-8-3-9-15-24/h1-19,26,29H

InChI Key

HNECOPONWFPCSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(NN2C3=CC=CC=C3)C4=CC=C(C=C4)Br)C5=CC=CC=C5

Origin of Product

United States

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